3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Overview
Description
Mechanism of Action
Target of Action
Typhaneoside is a major flavonoid found in the extract of Typha spp. (Typhaceae) pollen . It has been found to interact with multiple targets simultaneously, particularly in acute myeloid leukemia (AML) cells . The primary targets of Typhaneoside include the Akt and mTOR pathways , which play crucial roles in cell survival, growth, and metabolism.
Mode of Action
Typhaneoside interacts with its targets to induce apoptosis, autophagy, and ferroptosis in AML cells . It inhibits the excessive autophagy of hypoxia/reoxygenation cells and increases the phosphorylation of Akt and mTOR . This interaction leads to significant increases in intracellular and mitochondrial reactive oxygen species (ROS) levels .
Biochemical Pathways
Typhaneoside affects several biochemical pathways. It plays a role in the regulation of the PI3K/Akt/mTOR autophagy transduction pathway . This pathway is crucial for cell survival and growth, and its dysregulation can lead to diseases such as cancer. Typhaneoside also influences the ferroptosis pathway , a form of regulated cell death that is characterized by iron-dependent lipid peroxidation.
Result of Action
The molecular and cellular effects of Typhaneoside’s action include the induction of apoptosis, autophagy, and ferroptosis in AML cells . It leads to an increase in intracellular and mitochondrial ROS levels . These changes can inhibit the proliferation and growth of AML cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Typhaneoside. Specific studies on how environmental factors influence typhaneoside’s action are currently lacking
Biochemical Analysis
Biochemical Properties
Typhaneoside plays a significant role in biochemical reactions, particularly in the modulation of autophagy and the phosphorylation of key proteins. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . Typhaneoside interacts with various enzymes and proteins, including those involved in the autophagy pathway. The nature of these interactions involves the inhibition of autophagy-related enzymes and the activation of signaling proteins that promote cell survival and function.
Cellular Effects
Typhaneoside exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, Typhaneoside has been shown to lower blood lipid levels and promote antiatherosclerosis activities . It also enhances immune function and coagulation processes. These effects are mediated through the regulation of signaling pathways such as the Akt/mTOR pathway, which is crucial for cell survival and metabolism.
Molecular Mechanism
The molecular mechanism of Typhaneoside involves its binding interactions with biomolecules, enzyme inhibition, and activation, as well as changes in gene expression. Typhaneoside binds to specific proteins involved in the autophagy pathway, inhibiting their activity and preventing excessive autophagy . It also activates the phosphorylation of Akt and mTOR, leading to enhanced cell survival and function. Additionally, Typhaneoside influences gene expression by modulating transcription factors and signaling molecules that regulate cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Typhaneoside change over time. Studies have shown that Typhaneoside is stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects of Typhaneoside on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of autophagy and prolonged activation of the Akt/mTOR pathway, leading to improved cell survival and function .
Dosage Effects in Animal Models
The effects of Typhaneoside vary with different dosages in animal models. At lower doses, Typhaneoside has been shown to exert beneficial effects on cardiovascular function and immune response. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, indicating that there is an optimal dosage range for the therapeutic use of Typhaneoside.
Metabolic Pathways
Typhaneoside is involved in various metabolic pathways, including those related to autophagy and lipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. Typhaneoside’s effects on metabolic pathways are mediated through its modulation of key signaling proteins and enzymes, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, Typhaneoside is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Typhaneoside’s transport and distribution are crucial for its biological activity, as they determine its availability and efficacy in target tissues .
Subcellular Localization
Typhaneoside’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with autophagy-related proteins and signaling molecules. This localization is essential for its activity and function, as it allows Typhaneoside to modulate key cellular processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Typhaneoside is primarily extracted from natural sources, specifically from the pollen of Typha angustifolia L. . The extraction process involves the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of typhaneoside involves large-scale extraction from Typha angustifolia L. pollen. The process includes drying the pollen, solvent extraction, and purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Typhaneoside undergoes various chemical reactions, including:
Oxidation: Typhaneoside can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert typhaneoside into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of typhaneoside .
Scientific Research Applications
Typhaneoside has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of flavonoids.
Biology: Studied for its effects on cell viability and apoptosis in various cell lines.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammation
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
Similar Compounds
Isorhamnetin-3-O-neohesperidoside: Another major flavonoid found in Typha angustifolia L.
Vanillic Acid: A phenolic acid with antioxidant properties.
p-Coumaric Acid: A hydroxycinnamic acid with anti-inflammatory effects.
Uniqueness
Typhaneoside is unique due to its specific combination of pharmacological activities, including its ability to inhibit autophagy, induce apoptosis, and promote ferroptosis. These properties make it a valuable compound for research in various fields, including cancer therapy and cardiovascular health .
Properties
CAS No. |
104472-68-6 |
---|---|
Molecular Formula |
C34H42O20 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
3-[(3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34?/m0/s1 |
InChI Key |
POMAQDQEVHXLGT-QQVXUORWSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Appearance |
Powder |
melting_point |
148 - 150 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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